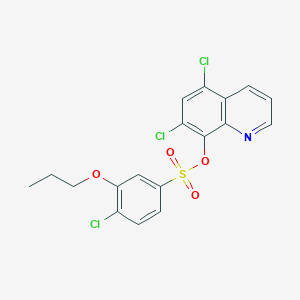

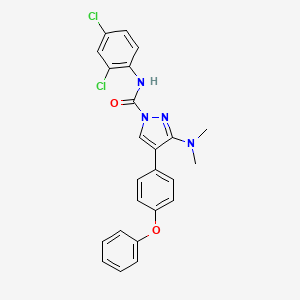

5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .

Synthesis Analysis

4,7-Dichloroquinoline was first reported in a patent filed by IG Farben in 1937 . A route to the intermediate starting from 3-chloroaniline was developed by chemists at Winthrop Chemical Co . The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine, which is cyclized to form the pyridine ring by heating in mineral oil .Molecular Structure Analysis

The molecular structure of 4,7-Dichloroquinoline consists of a two-ring heterocyclic compound .Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dichloroquinoline include a molar mass of 198.05 g·mol −1, a melting point of 87 °C, and a boiling point of 317 °C .Applications De Recherche Scientifique

Antimicrobial Activities

Research has shown that compounds derived from 8-hydroxyquinoline, a core structure related to 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate, exhibit significant antimicrobial and antifungal activities. For instance, a study by Dixit et al. (2010) synthesized a novel bi-dentate ligand and its metal(II) oxinates, showing increased antimicrobial and antifungal activities compared to the parent compounds (Dixit et al., 2010). Similarly, Vanparia et al. (2010) synthesized a novel compound and its oxinates, which exhibited higher antimicrobial activity (Vanparia et al., 2010).

Anticancer Evaluations

Compounds related to 5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate have been evaluated for their anticancer properties. Research by Cumaoğlu et al. (2015) synthesized sulfonamide derivatives, including a quinolin-8-yl derivative, and evaluated their in vitro anticancer activity, demonstrating significant cell proliferation reduction and induction of pro-apoptotic genes (Cumaoğlu et al., 2015). Another study by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, showing potent cytotoxic activity against several human cancer cell lines (Ravichandiran et al., 2019).

Synthesis and Characterization of Novel Compounds

Numerous studies have focused on synthesizing and characterizing novel compounds for various applications. Maślankiewicz (2000) synthesized 4‐chloro‐3′‐methylsulfinyl‐5(6 or 8)‐nitro‐3,4′‐diquinolinyl sulfides, contributing to the chemical diversity of quinolinyl derivatives (Maślankiewicz, 2000). Krishna (2018) reported on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, assessing their antimicrobial activities (Krishna, 2018).

Other Applications

Further studies explore the synthesis of compounds for potential use as antioxidant additives in lubricating oils, highlighting the versatility of quinoline derivatives in various industrial applications (Habib et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl3NO4S/c1-2-8-25-16-9-11(5-6-13(16)19)27(23,24)26-18-15(21)10-14(20)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINYFQQPOOJAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

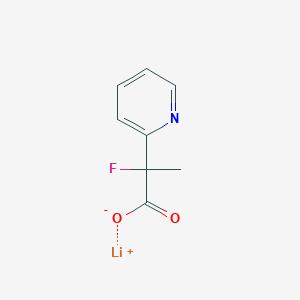

![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)

![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)

![4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B2587054.png)